molecular formula C12H25N3O2S B1293053 N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide CAS No. 1000958-59-7

N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide

Cat. No.: B1293053
CAS No.: 1000958-59-7
M. Wt: 275.41 g/mol
InChI Key: JYTHYCMPNRDNOL-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide has been evaluated for its antibacterial properties against Mycobacterium tuberculosis and other pathogens. A high-throughput screening study identified various chemical entities with significant inhibitory effects against Mycobacterium tuberculosis, highlighting the potential of derivatives of bipiperidine compounds in targeting this bacterium effectively .

The structure-activity relationship (SAR) studies indicate that modifications to the bipiperidine scaffold can enhance antibacterial efficacy while improving physicochemical properties such as solubility and permeability. For instance, compounds derived from the bipiperidine structure have shown promising results with minimal inhibitory concentrations (MIC) as low as 2.0 µM against resistant strains .

Prodrug Activation

Recent research has demonstrated the utility of this compound in the activation of prodrugs through bioorthogonal reactions. A study showcased a novel method for activating nitro prodrugs via 4,4'-bipyridine-mediated aromatic nitro reduction, which operates under biocompatible conditions and has broad substrate scope . This method allows for controlled release of active pharmaceutical ingredients in targeted cells, enhancing therapeutic efficacy while minimizing side effects.

Catalysis in Organic Synthesis

This compound has also been explored as a catalyst in various organic transformations. Its ability to facilitate enantioselective reactions has been documented, particularly in the context of C–H activation processes aimed at sustainable synthetic methodologies . The compound's structural features allow it to stabilize transition states effectively, thus increasing reaction yields and selectivity.

Case Studies and Research Findings

Study Focus Findings
Study on Prodrug Activation Bioorthogonal reactionsDemonstrated successful nitro reduction for prodrug activation in mammalian cells
Antibacterial Screening Mycobacterium tuberculosisIdentified several analogs with MIC values below 10 µM
Catalytic Applications C–H ActivationHighlighted the role of bipiperidine derivatives in improving reaction efficiency

Biological Activity

N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its sulfonamide group and bipiperidine structure, which contribute to its biological interactions. The compound can inhibit enzyme activity by binding to active sites or allosteric sites on target enzymes, thereby modulating their function. This mechanism is critical in the development of therapeutic agents targeting various diseases, including infections and cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against Mycobacterium tuberculosis. A high-throughput screening identified this compound as a promising candidate with significant inhibitory effects on bacterial growth. For instance, in a phenotypic screen, it demonstrated substantial activity with a minimum inhibitory concentration (MIC) in the low micromolar range .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Inhibitory studies revealed that derivatives related to this compound exhibited potent activities against butyrylcholinesterase (BuChE), with IC50 values indicating strong selectivity over acetylcholinesterase (AChE) . Such selectivity is beneficial for reducing side effects associated with non-specific cholinesterase inhibition.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound derivatives has been crucial for optimizing their biological activity. Various analogs have been synthesized and tested to identify modifications that enhance potency and selectivity. For example, substitutions at specific positions on the piperidine ring have shown to improve both the physicochemical properties and biological efficacy of these compounds. A notable finding was that certain substitutions significantly increased activity against M. tuberculosis while maintaining favorable pharmacokinetic profiles .

Case Study 1: Antitubercular Activity

In a study aimed at discovering new antitubercular agents, this compound was part of a library screened against M. tuberculosis. The compound's ability to inhibit bacterial growth was assessed through various assays, leading to the identification of several potent analogs with improved MIC values compared to the parent compound .

Case Study 2: Cholinesterase Inhibition

Another investigation focused on the cholinesterase inhibitory activity of compounds derived from this compound. The results indicated that specific modifications could yield compounds with IC50 values lower than those of established drugs like donepezil, suggesting potential for development as therapeutic agents for Alzheimer's disease .

Properties

IUPAC Name

N,N-dimethyl-4-piperidin-4-ylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2S/c1-14(2)18(16,17)15-9-5-12(6-10-15)11-3-7-13-8-4-11/h11-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTHYCMPNRDNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649258
Record name N,N-Dimethyl[4,4'-bipiperidine]-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000958-59-7
Record name N,N-Dimethyl[4,4'-bipiperidine]-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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